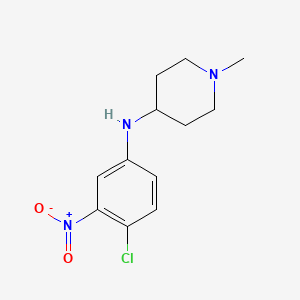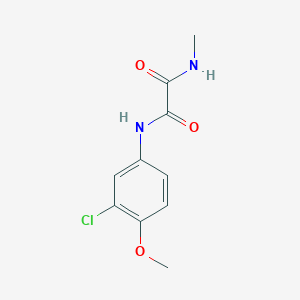![molecular formula C11H11BrN2O B5093391 (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 5988-52-3](/img/structure/B5093391.png)
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of applications in medicinal chemistry and materials science due to their structural similarity to naturally occurring nucleotides
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives are structural isosteres of naturally occurring nucleotides , which allows them to interact easily with biopolymers of a living system
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that benzimidazole derivatives can interact with biopolymers , which could lead to various biochemical changes
Biochemical Pathways
Given the structural similarity of benzimidazole derivatives to naturally occurring nucleotides , it is plausible that this compound could affect various biochemical pathways
Result of Action
Given the potential for interaction with biopolymers , it is plausible that this compound could have various effects at the molecular and cellular level
Future Directions
Preparation Methods
The synthesis of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-bromoallyl bromide with benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form various substituted derivatives.
Scientific Research Applications
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzimidazole derivatives which are used in various chemical reactions and studies.
Biology: Benzimidazole derivatives are known to interact with biopolymers in living systems, making them useful in biological research for studying enzyme interactions and protein binding.
Medicine: This compound and its derivatives have potential therapeutic applications due to their structural similarity to nucleotides, which allows them to interact with biological targets such as enzymes and receptors.
Industry: In the materials science field, benzimidazole derivatives are used in the development of new materials with specific properties such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar compounds to (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol include other benzimidazole derivatives such as:
(1-methyl-1H-imidazol-2-yl)methanol: This compound has a similar structure but with a methyl group instead of the 2-bromoallyl group.
Fluorinated (benzo[d]imidazol-2-yl)methanols: These compounds have fluorine atoms on the benzene ring, which can influence their chemical and physical properties.
2-acyl-1H-imidazoles: These derivatives have an acyl group at the 2-position of the imidazole ring and are used in various synthetic applications.
The uniqueness of this compound lies in the presence of the 2-bromoallyl group, which provides additional reactivity and potential for further functionalization compared to other benzimidazole derivatives.
Properties
IUPAC Name |
[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8(12)6-14-10-5-3-2-4-9(10)13-11(14)7-15/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOZMEPIPFOUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387072 |
Source


|
| Record name | F0469-0028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5988-52-3 |
Source


|
| Record name | F0469-0028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(tert-butylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5093325.png)
![N-[[3-bromo-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine](/img/structure/B5093339.png)
![ethyl 5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5093352.png)
![N-{1-[1-(4-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5093360.png)


![4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5093375.png)
![N-[4-(1-Hydroxyethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B5093383.png)
![2-[({[(1H-Benzimidazol-2-ylmethyl)sulfanyl]methyl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B5093388.png)


![propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5093432.png)
